O-(methoxymethyl)hydroxylamine

Catalog No.
S6434855
CAS No.
72674-70-5
M.F
C2H7NO2
M. Wt
77.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(methoxymethyl)hydroxylamine

CAS Number

72674-70-5

Product Name

O-(methoxymethyl)hydroxylamine

Molecular Formula

C2H7NO2

Molecular Weight

77.1

O-(methoxymethyl)hydroxylamine is an organic compound characterized by the molecular formula C2H7NO2\text{C}_2\text{H}_7\text{N}\text{O}_2. It features a hydroxylamine functional group attached to a methoxymethyl moiety, making it a derivative of hydroxylamine. Hydroxylamines are known for their ability to act as reducing agents and nucleophiles, which enhances their utility in organic synthesis and medicinal chemistry. This compound is notable for its potential in various

, including:

  • Nucleophilic Substitution: The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in various substrates.
  • Oxime Formation: It can react with aldehydes and ketones to form oximes, which are useful intermediates in organic synthesis.
  • Reduction Reactions: As a reducing agent, it can reduce nitro compounds to amines or other functional groups.

These reactions highlight the versatility of O-(methoxymethyl)hydroxylamine in synthetic organic chemistry.

Research indicates that derivatives of hydroxylamines, including O-(methoxymethyl)hydroxylamine, exhibit various biological activities. Hydroxylamines have been identified as potential radical scavengers and possess antibacterial properties. For instance, certain hydroxylamine derivatives have shown effectiveness against bacterial strains such as Bacillus anthracis and Pseudomonas spp. . The presence of the hydroxylamine moiety is critical for these activities, as it can interact with reactive oxygen species and other radicals.

The synthesis of O-(methoxymethyl)hydroxylamine can be accomplished through several methods:

  • Methylation of Hydroxylamine: This involves reacting hydroxylamine with a suitable methylating agent (e.g., methyl iodide or methyl sulfate) under basic conditions.
  • Direct Alkylation: Hydroxylamine can be directly alkylated using methoxymethyl chloride or similar reagents.
  • Hydrolysis of Methoxyamine Derivatives: Starting from methoxyamine hydrochloride, hydrolysis followed by purification can yield O-(methoxymethyl)hydroxylamine .

These methods underscore the compound's accessibility for research and industrial applications.

O-(methoxymethyl)hydroxylamine has several applications:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its reactivity.
  • Organic Synthesis: Used in the preparation of oximes and other nitrogen-containing compounds.
  • Analytical Chemistry: Employed in methods for detecting carbonyl compounds through oxime formation.

These applications demonstrate its significance in both academic research and industrial chemistry.

O-(methoxymethyl)hydroxylamine shares structural similarities with other hydroxylamines. Here is a comparison with some similar compounds:

Compound NameStructure TypeUnique Features
HydroxylamineSimple hydroxylamineBasic structure; widely used as a reducing agent
MethoxyamineMethoxy derivativeUsed primarily for oxime synthesis
N-MethylhydroxylamineN-substitutedExhibits specific antimicrobial properties
O-BenzylhydroxylamineAromatic derivativePotent inhibitor of indoleamine 2,3-dioxygenase
N-HydroxymethylacetamideAcetamide derivativeInvolved in drug design for cancer therapies

O-(methoxymethyl)hydroxylamine is unique due to its specific methoxymethyl substituent, which may enhance its solubility and reactivity compared to simpler hydroxylamines.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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